[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4-prop-2-ynyloxan-4-yl)methanol |
InChI |
InChI=1S/C9H14O2/c1-2-3-9(8-10)4-6-11-7-5-9/h1,10H,3-8H2 |
InChI Key |
QIJGVKBFAYOTCF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCOCC1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Oxan 4 Yl Methanol and Its Analogues
Strategies for Tetrahydropyran (B127337) Ring Construction with Quaternary Centers at C4
The creation of a quaternary carbon, especially within a heterocyclic ring system, is a formidable task due to steric hindrance and the potential for competing side reactions. For the tetrahydropyran ring of the target molecule, this involves installing both a hydroxymethyl and a propargyl group at the same C4 carbon. A number of robust synthetic methods have been established to achieve this, each with its own advantages and substrate scope. These strategies include intramolecular cyclizations, cycloaddition reactions, conjugate additions, and rearrangement processes.
Intramolecular cyclization represents a direct and efficient approach to forming the tetrahydropyran ring. In this strategy, a suitably functionalized acyclic precursor is induced to close, forming the C-O and/or a C-C bond of the ring. To generate a C4 quaternary center, the acyclic starting material must contain a gem-disubstituted carbon atom at the appropriate position.
One effective method begins with the alkylation of a malonic ester derivative. For instance, the reaction of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base constructs the tetrahydropyran ring with a C4,4-dicarboxylate substitution. This intermediate can then be selectively manipulated. One ester group can be reduced to the required hydroxymethyl group, while the other can be converted to a different functional group or undergo further alkylation, providing a versatile entry to various C4-disubstituted analogues.
Anodic cyclization reactions have also been employed, where an intramolecular electron transfer triggers the ring formation. For example, the anodic cyclization between an enol ether radical cation and an oxygen nucleophile can produce tetrahydropyran building blocks. nih.gov This electrochemical method offers a mild alternative to traditional reagent-based cyclizations.
The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of dihydropyran rings, which can be subsequently reduced to the desired tetrahydropyran skeleton. organic-chemistry.org The reaction typically involves an electron-rich diene and an electron-poor dienophile, such as an α,β-unsaturated carbonyl compound or an aldehyde.
Constructing a C4 quaternary center using an HDA reaction is challenging and requires highly substituted reaction partners. For this purpose, the dienophile would need to bear two substituents on the β-carbon. The cycloaddition of such a dienophile with a suitable diene would theoretically yield a dihydropyran with a gem-disubstituted C4 center. The stereochemical outcome of the reaction is often predictable, proceeding through a concerted, chair-like transition state. While examples specifically targeting C4 quaternary centers are less common, the versatility of the HDA reaction makes it a plausible, albeit challenging, strategy for accessing these complex scaffolds. rsc.orgmdpi.com
The intramolecular oxa-Michael reaction, or 1,4-conjugate addition of an alcohol onto an α,β-unsaturated system, is a widely used and effective method for forming tetrahydropyran rings. rsc.org This reaction can be catalyzed by either acid or base and is particularly well-suited for the synthesis of tetrahydropyrans with quaternary centers at C4. researchgate.netamanote.comresearchgate.net
To achieve this substitution pattern, the synthesis begins with an acyclic precursor that contains a δ-hydroxyl group and an α,β-unsaturated carbonyl moiety, with the key feature being gem-disubstitution at the β-position of the Michael acceptor. Upon exposure to a catalyst, the hydroxyl group attacks the β-carbon in a 6-endo-trig cyclization, forming the tetrahydropyran ring and establishing the C4 quaternary center in a single step. The stereochemical outcome of the cyclization is influenced by the geometry of the Michael acceptor and the reaction conditions, often proceeding with high diastereoselectivity. semanticscholar.org
The Prins cyclization and related reactions involving oxocarbenium ion intermediates are among the most powerful and versatile methods for the stereoselective synthesis of tetrahydropyrans, including those with C4 quaternary centers. abo.finih.gov The classical Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. To generate a quaternary center at C4, a ketone is used in place of the aldehyde, leading to the formation of a spirocyclic tetrahydropyran where the C4 carbon is the spirocenter.
More advanced variants, such as the silyl-Prins cyclization, have been specifically developed to create C4 quaternary stereocenters with excellent stereocontrol. rsc.orgresearchgate.net These reactions utilize homoallylic alcohols containing a silyl (B83357) group, which acts as a directing group and internal nucleophile to trap the intermediate oxocarbenium ion. For example, research has demonstrated that internal cyclopropylsilyl alcohols can be effectively used to construct highly substituted tetrahydropyrans featuring a quaternary center at C4. rsc.orgresearchgate.net Similarly, silyl enol ether Prins cyclizations have been shown to form quaternary centers with good diastereoselectivity. nih.gov These methods provide a modular and highly adaptable route to complex tetrahydropyran structures. beilstein-journals.org
Table 1: Examples of Prins Cyclization for C4 Quaternary Center Formation
| Reactants | Catalyst/Conditions | Key Feature | Outcome |
|---|---|---|---|
| Homoallylic alcohol + Ketone | Brønsted or Lewis Acid | Use of a ketone instead of an aldehyde | Forms a spirocyclic tetrahydropyran with a C4 quaternary spirocenter |
| Internal cyclopropylsilyl alcohol + Aldehyde | Lewis Acid (e.g., TMSOTf) | Silyl group directs cyclization and stabilizes intermediate | Stereoselective formation of a tetrahydropyran with a C4 quaternary center |
| Hydroxy silyl enol ether + Aldehyde | Lewis Acid | Forms a new C-C and C-O bond in one step | Diastereoselective synthesis of tetrahydropyran-4-ones with a quaternary center |
Ring-closing metathesis (RCM) has emerged as a cornerstone of modern organic synthesis for the construction of cyclic systems, including tetrahydropyrans. wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. mdpi.comnih.gov
To synthesize a tetrahydropyran with a quaternary C4 center using RCM, a specific acyclic precursor is required. This precursor must be an ether containing two terminal alkene moieties and, crucially, a gem-disubstituted carbon atom positioned to become the C4 of the target ring. The RCM reaction efficiently forms the C2-C3 double bond of a dihydropyran ring, which can then be readily hydrogenated to afford the saturated tetrahydropyran. The remarkable functional group tolerance of modern metathesis catalysts allows for the presence of various substituents, making RCM a highly convergent and flexible strategy for assembling complex heterocyclic frameworks. researchgate.net
Intramolecular epoxide ring-opening reactions provide a powerful method for the stereospecific synthesis of cyclic ethers, including tetrahydropyrans. nih.gov This strategy involves the nucleophilic attack of a tethered alcohol onto an epoxide ring. The formation of a six-membered tetrahydropyran requires a 6-endo-tet cyclization, a process that is often disfavored compared to the competing 5-exo-tet cyclization that would form a five-membered tetrahydrofuran (B95107) ring. core.ac.ukcore.ac.uk
Despite this inherent challenge, methodologies have been developed to promote the desired 6-endo cyclization. researchgate.net One successful approach involves placing directing groups on the epoxide that electronically or sterically disfavor the 5-exo transition state or stabilize the 6-endo transition state. For instance, the use of alkenyl or sulfonyl substituents on the epoxide can effectively direct the cyclization towards the formation of the tetrahydropyran ring. core.ac.uk To generate a C4 quaternary center, the acyclic epoxy-alcohol precursor must contain the desired gem-disubstituted carbon at the position that will become C4 of the final product. This method is particularly valuable as the stereochemistry of the epoxide's carbons is often transferred with high fidelity to the product. nih.gov
Introduction and Functionalization of the Propargyl Moiety
The introduction of the propargyl (prop-2-yn-1-yl) group is a critical step in the synthesis of the target compound and its analogues. This is typically achieved by leveraging the electrophilicity of the carbonyl group in tetrahydropyran-4-one or by alkylating the α-position of a related carboxylic acid derivative.
Propargylation Reactions via Carbonyl Derivatives
A primary and straightforward method for introducing a propargyl group onto the oxane skeleton involves the nucleophilic addition of a propargyl organometallic reagent to the carbonyl of tetrahydropyran-4-one. This reaction directly forms the carbon-carbon bond at the C4 position, leading to the tertiary alcohol analogue, 4-(prop-2-yn-1-yl)oxan-4-ol, a key intermediate for further functionalization in some synthetic routes.
The most common reagent for this transformation is propargylmagnesium bromide, a Grignard reagent. organic-chemistry.org It is typically prepared by the reaction of magnesium metal with propargyl bromide in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The subsequent addition of tetrahydropyran-4-one to this reagent, followed by an acidic workup, yields the desired tertiary alcohol. organic-chemistry.org
Alternatively, Barbier-type reactions offer a milder approach. nih.gov These reactions involve the in situ formation of the organometallic nucleophile in the presence of the carbonyl substrate. Metals such as zinc, indium, or tin can mediate the reaction between propargyl bromide and tetrahydropyran-4-one, often with greater functional group tolerance and in aqueous or moist organic solvents. nih.gov
| Reagent/Metal | Typical Solvent | Conditions | Product | Ref. |
| PropargylMgBr | THF / Diethyl Ether | 0 °C to rt | 4-(Prop-2-yn-1-yl)oxan-4-ol | organic-chemistry.org |
| PropargylBr / In | THF / H₂O | Room Temperature | 4-(Prop-2-yn-1-yl)oxan-4-ol | nih.gov |
| PropargylBr / Zn | THF | Room Temperature | 4-(Prop-2-yn-1-yl)oxan-4-ol | nih.gov |
Direct Alkynylation Protocols
Direct alkynylation methods aim to form the crucial C4-propargyl bond through different strategic approaches. While the term can encompass the addition of metal acetylides, a more direct and efficient route to the target molecule's specific framework involves the α-alkylation of an enolate derived from an oxane-4-carboxylate ester. openstax.org
This powerful strategy directly establishes the required quaternary carbon center. The synthesis begins with a precursor like methyl oxane-4-carboxylate or ethyl oxane-4-carboxylate. This ester is treated with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to ensure complete and irreversible formation of the corresponding enolate. libretexts.org This nucleophilic enolate is then treated with an electrophilic propargyl source, typically propargyl bromide, in an S(_N)2 reaction. openstax.org This alkylation step yields ethyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate, the direct precursor for the final reduction to the target alcohol.
The success of this S(_N)2 reaction is subject to standard constraints, favoring primary halides like propargyl bromide to avoid competing elimination reactions. openstax.org This method is highly effective for constructing sterically congested quaternary centers adjacent to a carbonyl group.
Metal-Catalyzed Propargylation Methods
Modern synthetic chemistry has seen the emergence of sophisticated metal-catalyzed methods for the propargylation of ketones, offering advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional organometallic additions. nih.gov These protocols are applicable to the propargylation of tetrahydropyran-4-one.
Catalysts based on transition metals such as copper (Cu), silver (Ag), and rhodium (Rh) are commonly employed. nii.ac.jp These catalysts can activate a variety of propargylating agents, including allenylboronates, propargyl silanes, and propargyl carbonates. nih.govorganic-chemistry.org A common mechanistic feature of these reactions is the in situ generation of a reactive allenyl-metal or propargyl-metal species, which then acts as the nucleophile.
For example, copper-catalyzed systems can facilitate the addition of allenylboronic esters to ketones with high regioselectivity, exclusively forming the homopropargylic alcohol. Chiral ligands can be incorporated to achieve high levels of enantioselectivity, which is a significant advantage for the synthesis of chiral molecules. nii.ac.jp These catalytic methods often proceed under neutral and mild conditions, enhancing their compatibility with sensitive functional groups that might not be tolerated in Grignard or organolithium reactions.
| Catalyst System | Propargyl Source | Substrate Type | Key Feature | Ref. |
| Cu(I) / Chiral Ligand | Allenylboronate | Ketones | High Enantioselectivity | nii.ac.jp |
| Ag(I) salts | Propargyl Silane | Ketones | Mild Conditions | nih.gov |
| Rh(III) Pincer Complex | Terminal Alkyne | Activated Ketones | Direct C-H Activation | nii.ac.jp |
| TMSOTf (Promoter) | Propargyl Carboxylate | Ketones (via enol silane) | One-Pot Operation | organic-chemistry.org |
Integration of the Hydroxymethyl Functional Group
The final stage in the synthesis of [4-(prop-2-yn-1-yl)oxan-4-yl]methanol (B6227724) involves the formation of the primary alcohol moiety (-CH₂OH) at the C4 position. This is most commonly accomplished through the reduction of a carboxylic acid or its ester derivative.
Reduction of Carboxylic Acid Derivatives
The reduction of a carboxylic acid or, more commonly, an ester, is the most direct and high-yielding method to install the hydroxymethyl group. masterorganicchemistry.com The precursor for this reaction, ethyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate, is synthesized via the enolate alkylation method described previously (Section 2.2.2).
Due to the lower reactivity of esters and carboxylic acids compared to ketones or aldehydes, this transformation requires a powerful reducing agent. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this purpose. libretexts.org The reagents of choice are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF). masterorganicchemistry.comucalgary.ca
The reaction with LiAlH₄ proceeds via a two-stage mechanism:
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ first adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to generate an intermediate aldehyde. ucalgary.ca
Nucleophilic Addition: The aldehyde, being highly reactive towards LiAlH₄, is immediately reduced in a second step to the corresponding primary alkoxide.
A final aqueous or acidic workup protonates the alkoxide to yield the target primary alcohol, this compound. youtube.com Borane reduces esters through a similar pathway but is often considered more chemoselective, as it does not readily reduce some other functional groups that are reactive to LiAlH₄. youtube.com
| Reducing Agent | Solvent | Reactivity | Workup | Ref. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very High; Reduces most polar π-bonds | Aqueous / Acidic | masterorganicchemistry.comucalgary.ca |
| Borane-THF complex (BH₃·THF) | THF | High; More chemoselective than LiAlH₄ | Oxidative or Acidic | youtube.com |
Grignard or Organometallic Additions Followed by Reduction
An alternative, though more circuitous, synthetic strategy can be envisioned that utilizes a Grignard or other organometallic addition as a key step in building the hydroxymethyl group precursor. This pathway is conceptually distinct from the direct reduction of a pre-formed ester.
One such hypothetical approach could begin with a different derivative of the oxane ring, such as 4-cyano-4-(prop-2-yn-1-yl)oxane. This nitrile intermediate could, in principle, be synthesized from tetrahydropyran-4-one. The addition of a Grignard reagent, such as methylmagnesium bromide, to the nitrile would yield an intermediate imine after the addition step. organic-chemistry.org Subsequent hydrolysis of this imine under acidic conditions would produce a ketone. This ketone could then be subjected to a Baeyer-Villiger oxidation to install an oxygen atom adjacent to the carbonyl, forming an ester. The final step would be the reduction of this ester, as described in the previous section, to furnish the hydroxymethyl group.
This multi-step sequence, involving organometallic addition to a nitrile followed by hydrolysis, oxidation, and final reduction, is considerably less direct than the enolate alkylation/reduction pathway. However, it illustrates the modularity of organometallic additions in synthetic planning for the construction of complex functional groups.
Stereochemical Control in the Synthesis of Related Chiral Tetrahydropyran Derivatives
Diastereoselective Synthetic Pathways
Diastereoselective reactions are crucial for establishing the relative stereochemistry of chiral centers within a molecule. For tetrahydropyran derivatives, several strategies have been developed to control the formation of specific diastereomers.
One prominent approach involves the Prins cyclization , an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is often dictated by the geometry of the starting materials and the reaction conditions. For instance, the cyclization of certain homoallylic alcohols with aldehydes can lead to the formation of polysubstituted tetrahydropyrans with high diastereoselectivity. The stereochemistry of the product is often correlated with the geometry of the homoallylic alcohol used. acs.org
Another powerful tool for diastereoselective synthesis is the intramolecular oxa-Michael addition . This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. The stereochemical outcome is influenced by the substrate's conformation and the reaction conditions, with thermodynamic or kinetic control leading to different diastereomers.
Furthermore, hetero-Diels-Alder reactions provide a pathway to highly substituted tetrahydropyrones, which can serve as versatile intermediates. The use of chiral dienes in these reactions can induce significant diastereoselectivity in the formation of the tetrahydropyran ring. nih.govrsc.org
A notable diastereoselective synthesis of highly substituted tetrahydropyran-4-ones involves a tandem Knoevenagel condensation and intramolecular Michael addition sequence starting from aldol (B89426) products of β-ketoesters and aldehydes. This method has been shown to produce single diastereomers of complex tetrahydropyran structures.
A hypothetical diastereoselective pathway to a precursor of this compound could involve the nucleophilic addition of a propargyl group to a tetrahydropyran-4-one. The facial selectivity of this addition would be influenced by the existing stereocenters on the tetrahydropyran ring, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol. Subsequent reduction of a carbonyl group at another position could then introduce the hydroxymethyl moiety with controlled stereochemistry.
Table 1: Examples of Diastereoselective Reactions in Tetrahydropyran Synthesis
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Diastereomeric Ratio (d.r.) | Reference |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Indium trichloride | High | acs.org |
| Tandem Knoevenagel/Intramolecular Michael Addition | β-ketoester, Aldehydes | BF3·OEt2 | Single diastereomer | Clarke, P. A., & Martin, W. H. C. (2002). Organic Letters, 4(25), 4527–4529. |
| Hetero-Diels-Alder Reaction | Chiral diene, α,β-Unsaturated aldehyde | - | up to 14:1 | nih.gov |
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate.
For the synthesis of chiral tetrahydropyran derivatives, asymmetric alkynylation of cyclic ketones represents a promising strategy. researchgate.net This approach would involve the enantioselective addition of a propargyl nucleophile to a tetrahydropyran-4-one precursor. Various catalytic systems, including those based on copper and zinc with chiral ligands, have been developed for the asymmetric alkynylation of ketones, affording chiral tertiary propargylic alcohols with high enantiomeric excess (ee). organic-chemistry.orgnih.gov
For instance, the use of a chiral phase-transfer catalyst can facilitate the enantioselective α-alkynylation of cyclic β-ketoesters, which are precursors to cyclic ketones. acs.org Similarly, copper-catalyzed asymmetric alkynylation of cyclic N-sulfonyl ketimines has been shown to produce chiral α-tertiary amines with high enantioselectivity. While not a direct synthesis of the target alcohol, this demonstrates the feasibility of creating a chiral quaternary center adjacent to a heteroatom in a cyclic system. rsc.org
Another powerful enantioselective method is the 'clip-cycle' approach , which involves an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. This has been successfully applied to the synthesis of spirocyclic tetrahydropyrans with high enantioselectivity. researchgate.net
A plausible enantioselective route to this compound could commence with the enantioselective propargylation of a tetrahydropyran-4-one derivative using a chiral catalyst. The resulting chiral tertiary alcohol could then undergo a diastereoselective reduction of another functional group (e.g., an ester) to install the hydroxymethyl group, with the stereochemistry of the reduction being directed by the existing chiral center.
Table 2: Examples of Enantioselective Reactions for the Synthesis of Chiral Building Blocks
| Reaction Type | Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |
| Asymmetric α-Alkynylation | Cyclic β-ketoester | Chiral phase-transfer catalyst | up to 98% | acs.org |
| Asymmetric Alkynylation | Cyclic N-sulfonyl ketimine | Copper/chiral ligand | up to 98% | rsc.org |
| Intramolecular Oxa-Michael Addition | Unsaturated alcohol | Chiral phosphoric acid | up to 99% | researchgate.net |
| Asymmetric Alkynylation of Aldehydes | Aldehyde, Terminal Alkyne | Zn(OTf)2 / (+)-N-Methylephedrine | High | organic-chemistry.org |
Reactivity and Transformational Chemistry of 4 Prop 2 Yn 1 Yl Oxan 4 Yl Methanol
Reactions of the Primary Alcohol Group
The primary alcohol group, -CH₂OH, in [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol (B6227724) is a versatile functional handle that can undergo a variety of transformations.
Esterification and Etherification Reactions
Esterification: The primary alcohol can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. byjus.comchemguide.co.uk The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com
Etherification: The Williamson ether synthesis provides a route to form ethers from the primary alcohol. wikipedia.org This SN2 reaction involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide. byjus.comlumenlearning.com
| Reaction Type | Reagents | Product |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Oxidation to Aldehydes: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as those used in the Jones oxidation (a solution of chromium trioxide in aqueous sulfuric acid), will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.orgalfa-chemistry.comchemistrysteps.com The intermediate aldehyde is also oxidized under these conditions. chemistrysteps.com
| Desired Product | Reagent | Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous organic solvent (e.g., DCM) |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Aqueous acetone |
Nucleophilic Substitution Reactions
The hydroxyl group of the primary alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. One common method is to react the alcohol with thionyl chloride (SOCl₂) to form an alkyl chloride. chemistrysteps.com This reaction often proceeds with an SN2 mechanism, particularly for primary alcohols. chemistrysteps.com Similarly, phosphorus tribromide (PBr₃) can be used to convert the alcohol to an alkyl bromide.
| Reagent | Product |
| Thionyl chloride (SOCl₂) | [4-(Chloromethyl)-4-(prop-2-yn-1-yl)oxan] |
| Phosphorus tribromide (PBr₃) | [4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxan] |
Chemoselective Transformations of Multifunctional Groups
The presence of both a terminal alkyne and a primary alcohol in this compound allows for chemoselective reactions, where one functional group reacts preferentially over the other.
For instance, the Sonogashira coupling can be performed on the alkyne without affecting the primary alcohol, as the mild reaction conditions are generally compatible with the alcohol functionality. wikipedia.org Conversely, the oxidation of the primary alcohol to an aldehyde using PCC can be achieved without reacting with the alkyne. libretexts.org The Jones oxidation, being a stronger oxidizing agent, might potentially interact with the alkyne, although it is generally less reactive than a double bond. pressbooks.puborganic-chemistry.org
The ability to selectively transform one functional group while leaving the other intact is a key feature in the synthetic utility of this compound, allowing for the stepwise construction of more complex molecular architectures.
Synthesis of Spirocyclic and Fused Ring Systems via Tandem Reactions of this compound
Currently, there is a notable absence of published research detailing the specific use of this compound in tandem or cascade reaction sequences within publicly accessible scientific literature. While the structural motifs of a terminal alkyne and a primary alcohol suggest potential for various intramolecular and intermolecular transformations, specific studies focusing on leveraging these functionalities in a concerted reaction cascade involving this particular compound have not been reported.
The inherent reactivity of the propargyl group, combined with the nucleophilic character of the hydroxyl group, theoretically allows for participation in a range of tandem reactions. For instance, intramolecular cyclization cascades could potentially be initiated at either the alkyne or the alcohol. Metal-catalyzed processes, such as those involving gold, platinum, or palladium, are well-established for activating alkynes toward nucleophilic attack, which could be a key step in a designed cascade. Similarly, the alcohol could be transformed in situ to a better nucleophile or an electrophilic species to trigger subsequent reactions with the alkyne.
Despite these possibilities, a thorough review of available chemical databases and scholarly articles reveals no specific examples or detailed research findings on tandem or cascade reactions incorporating this compound. The scientific community has yet to publish data on reaction conditions, yields, or the synthesis of complex molecular architectures originating from this specific substrate in a single pot, multi-step sequence. Therefore, no data tables or detailed research findings on this topic can be provided at this time.
Further research in this area would be necessary to explore and document the potential of this compound as a building block in the context of tandem and cascade reaction chemistry. Such studies would be essential to understand its reactivity patterns and to develop novel synthetic methodologies based on this compound.
Advanced Spectroscopic and Mechanistic Characterization of 4 Prop 2 Yn 1 Yl Oxan 4 Yl Methanol and Its Derivatives
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural characterization in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are indispensable for assembling the complete molecular structure and defining its stereochemistry.
A combination of 2D NMR experiments is employed to map out the covalent framework and spatial relationships within [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol (B6227724). Based on established chemical shift principles for oxane and propargyl moieties, a set of predicted ¹H and ¹³C NMR chemical shifts is presented in Table 1 to illustrate the application of these techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.
| Atom Number | Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | -C≡C H | ~72.0 | - | - |
| 2 | -C ≡CH | ~80.0 | 2.45 | t |
| 3 | -C H₂-C≡CH | ~25.0 | 2.50 | d |
| 4 | C(quaternary) | ~75.0 | - | - |
| 5, 9 | -O-C H₂- | ~65.0 | 3.70 | m |
| 6, 8 | -C-C H₂-C- | ~35.0 | 1.60 | m |
| 7 | -C H₂OH | ~68.0 | 3.60 | s |
| 10 | -CH₂OH | - | ~1.80 | br s |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). sdsu.edu For this compound, a COSY spectrum would display key correlations:
Between the terminal alkyne proton (H-2) and the propargylic methylene (B1212753) protons (H-3), confirming the propargyl fragment.
Between the protons on the oxane ring at positions 5/9 and 6/8, establishing the connectivity within the heterocyclic ring.
The absence of correlations to the hydroxymethyl protons (H-7) and the quaternary carbon (C-4) would confirm their structural placement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached. sdsu.edu An HSQC spectrum would show cross-peaks linking the predicted ¹H and ¹³C signals, for instance: H-2 with C-2, H-3 with C-3, H-5/9 with C-5/9, H-6/8 with C-6/8, and H-7 with C-7. This allows for the unambiguous assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is crucial for connecting different structural fragments, especially around quaternary centers. Key expected correlations include:
From the propargylic protons (H-3) to the quaternary carbon (C-4) and the alkyne carbons (C-1, C-2).
From the hydroxymethyl protons (H-7) to the quaternary carbon (C-4).
From the oxane protons (H-6/8) to the quaternary carbon (C-4) and the ether carbons (C-5/9).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their covalent bonding. science.gov It is vital for determining the stereochemistry and preferred conformation. For instance, NOESY could reveal spatial proximity between the propargyl group and the hydroxymethyl group, indicating their relative orientation (e.g., axial/equatorial) on the oxane ring. Correlations between protons on the substituent groups and specific axial or equatorial protons on the oxane ring would help to define the molecule's three-dimensional structure in solution.
The six-membered oxane ring in this compound is not static but undergoes rapid conformational changes in solution, primarily a chair-chair ring inversion. unibas.it At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the CH₂ groups at positions 5/9 and 6/8.
Dynamic NMR studies involve recording NMR spectra at various temperatures. researchgate.net As the temperature is lowered, the rate of the chair-chair interconversion decreases. Eventually, a temperature is reached (the coalescence temperature) where the exchange rate becomes comparable to the NMR frequency difference between the axial and equatorial protons, leading to significant signal broadening. Below this temperature, the exchange becomes slow, and separate, sharp signals for the distinct axial and equatorial protons can be observed.
By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. unibas.it This provides valuable quantitative data on the conformational flexibility of the oxane ring, a key aspect of its mechanistic characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₄O₂), the calculated exact mass of the molecular ion [M]⁺ is 154.0994 Da.
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org Under electron ionization (EI), the molecular ion is formed, which then undergoes characteristic fragmentation, providing a unique "fingerprint" for the molecule. The major expected fragmentation pathways for this compound are detailed in Table 2.
Table 2: Predicted HRMS Fragmentation for this compound
| m/z (Da) | Ion Formula | Proposed Fragmentation Pathway |
| 154.0994 | [C₉H₁₄O₂]⁺ | Molecular Ion [M]⁺ |
| 136.0888 | [C₉H₁₂O]⁺ | Loss of water (-H₂O) from the alcohol, a common pathway for alcohols. youtube.com |
| 123.0809 | [C₈H₁₁O]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical (•CH₂OH). |
| 115.0861 | [C₈H₁₁]⁺ | Loss of the propargyl radical (•CH₂C≡CH). |
| 95.0497 | [C₆H₇O]⁺ | Cleavage of the oxane ring, potentially with loss of C₃H₇O•. |
| 81.0704 | [C₆H₉]⁺ | Further fragmentation of the oxane ring. |
| 39.0235 | [C₃H₃]⁺ | Propargyl cation, a characteristic fragment for propargyl-containing compounds. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by absorptions from the O-H and C-O bonds. The terminal alkyne also gives two highly characteristic signals. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting vibrations of non-polar, symmetric bonds. The carbon-carbon triple bond (C≡C) stretch, which can be weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it a powerful diagnostic tool for alkynes. nih.gov
The key vibrational frequencies for the compound are summarized in Table 3. Environmental effects, such as hydrogen bonding in concentrated solutions or the solid state, would cause a significant broadening and shifting of the O-H stretching band to lower wavenumbers. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3200–3500 | Strong, Broad | Weak |
| ≡C-H (Alkyne) | Stretch | ~3300 | Strong, Sharp | Medium |
| C-H (Aliphatic) | Stretch | 2850–3000 | Medium-Strong | Medium |
| C≡C (Alkyne) | Stretch | 2100–2140 | Weak-Medium | Strong |
| C-O (Ether) | Stretch | 1080–1150 | Strong | Weak |
| C-O (Alcohol) | Stretch | 1000–1075 | Strong | Weak |
| ≡C-H (Alkyne) | Bend | 610–700 | Strong, Broad | Weak |
X-ray Crystallography of Derivatives for Definitive Structural Determination
While NMR and other spectroscopic methods provide a detailed picture of a molecule's structure in solution, single-crystal X-ray crystallography offers the most definitive and precise method for determining the three-dimensional structure in the solid state. wikipedia.orgwordpress.com This technique provides exact bond lengths, bond angles, and torsional angles, confirming connectivity and revealing the precise stereochemistry and conformation of the molecule as it exists within a crystal lattice.
This compound itself may be a liquid or a low-melting solid, making it difficult to obtain crystals suitable for X-ray diffraction. In such cases, a common strategy is to synthesize a crystalline derivative. The primary alcohol group provides a convenient handle for derivatization. Reaction with reagents such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride often yields highly crystalline ester derivatives that are ideal for crystallographic analysis.
A successful X-ray structure determination of such a derivative would provide unambiguous proof of the molecular structure. It would reveal the conformation of the oxane ring (e.g., a perfect or distorted chair), the precise bond lengths of the alkyne, and the exact spatial arrangement of the propargyl and hydroxymethyl (now derivatized) substituents relative to the ring, thereby providing the ultimate structural characterization.
Computational and Theoretical Investigations of 4 Prop 2 Yn 1 Yl Oxan 4 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
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Conformational Analysis and Energy Landscapes of the Tetrahydropyran (B127337) Ring and Side Chains
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Reaction Mechanism Elucidation using Density Functional Theory (DFT)
Transition State Characterization
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Energetic Profiles of Key Transformations
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Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
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Applications of 4 Prop 2 Yn 1 Yl Oxan 4 Yl Methanol As a Strategic Building Block in Complex Chemical Synthesis
Precursor in Natural Product Synthesis
The tetrahydropyran (B127337) (THP) ring is a prevalent structural unit in a multitude of biologically active natural products, particularly marine macrolides. The development of efficient strategies for the synthesis of substituted THP derivatives is a significant focus in synthetic chemistry.
Synthesis of Polyether Systems
While direct experimental evidence for the use of [4-(prop-2-yn-1-yl)oxan-4-yl]methanol (B6227724) in the synthesis of polyether natural products is not available in the current literature, its structure is analogous to intermediates used in such syntheses. Polyether systems are often constructed through iterative processes involving the coupling of cyclic ether-containing subunits. The hydroxyl group of this compound could, in principle, be activated and used for etherification reactions to link with other building blocks, thereby extending a polyether chain.
Introduction of Oxygenated and Alkyne-Containing Motifs
Alkyne-containing natural products are widely distributed in various organisms and often exhibit significant biological activities. The propargyl group of this compound serves as a handle for introducing a terminal alkyne into a target molecule. This functionality is valuable for several reasons: it can be a key pharmacophore, or it can serve as a precursor for further transformations, such as reductions to alkenes or alkanes, or participation in various coupling reactions. The terminal alkyne is particularly useful for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific linkage to other molecules bearing an azide (B81097) group.
Development of Advanced Materials and Polymer Precursors
The dual functionality of this compound also lends itself to the synthesis of novel polymers and advanced materials.
Monomer for Polymerization Reactions via Alkyne Linkages
Terminal alkynes are versatile functional groups for polymerization. The alkyne moiety in this compound can potentially undergo polymerization through various mechanisms, including metathesis or coupling reactions, to form polymers with alkyne units in the backbone or as pendant groups. The presence of the hydroxyl group offers a secondary point for polymerization or for post-polymerization modification, allowing for the creation of multifunctional polymers.
Synthesis of Dendrimers and Star Polymers
Dendrimers and star polymers are highly branched macromolecules with unique properties. The synthesis of these architectures often relies on a "core-first" or "arms-first" approach using multifunctional building blocks. With its two distinct functional groups, this compound could theoretically be elaborated into an AB2 or AB3 type monomer, which is a prerequisite for the divergent synthesis of dendrimers. For instance, the hydroxyl group could be converted into a core, and the alkyne could be functionalized to create branching points for subsequent generations.
Scaffold for the Construction of Heterocyclic Systems
The rigid framework of the tetrahydropyran ring and the reactive handles of the hydroxyl and alkyne groups make this compound a potential scaffold for the synthesis of more complex heterocyclic systems. The alkyne can participate in a variety of cycloaddition reactions to form five- or six-membered rings. For example, reaction with azides would yield triazoles, while reaction with nitrones could lead to isoxazolines. The hydroxyl group can be used to direct these reactions or to be a part of a subsequent cyclization step.
While the specific applications of this compound are not yet detailed in published research, its structural features suggest a high potential as a versatile building block in organic synthesis. Future research may uncover its utility in the areas outlined above.
Ligand Design and Preparation for Catalytic Systems
The terminal alkyne group of this compound is a key functional handle that allows for its incorporation into larger ligand structures, primarily through the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction enables the covalent linking of the oxane scaffold to other molecular fragments bearing an azide group to predictably form a stable 1,2,3-triazole ring. This triazole ring is not merely a linker but can actively participate in metal coordination.
The strategic design of ligands often involves the modular assembly of different components to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov The oxane moiety of this compound can introduce significant steric bulk in the vicinity of the metal center, which can be crucial for influencing the selectivity of a catalytic reaction. nih.gov The hydroxyl group offers a secondary site for modification or can engage in hydrogen bonding to influence the secondary coordination sphere.
A common strategy involves reacting this compound with an azide-functionalized coordinating motif, such as a pyridine, bipyridine, or phenanthroline derivative. This approach leads to the formation of bidentate or tridentate ligands where the oxane unit is positioned to exert steric influence over the catalytic pocket. The reliability of the CuAAC reaction allows for the rapid generation of a library of related ligands with varied steric profiles for catalyst screening and optimization. nih.govacs.org
Below is a representative table outlining the potential synthesis of various classes of ligands using this compound as the building block.
| Ligand Class | Azide-Containing Reactant Example | Resulting Ligand Motif | Potential Catalytic Application |
| Bidentate (N,N) | 2-(Azidomethyl)pyridine | Pyridine-triazole | Asymmetric hydrogenation, cross-coupling reactions |
| Bidentate (N,N) | 6-(Azidomethyl)-2,2'-bipyridine | Bipyridine-triazole | Oxidation catalysis, polymerization |
| Tridentate (N,N,N) | 2,6-Bis(azidomethyl)pyridine | Bis(triazole)-pyridine (Pincer) | Dehydrogenation reactions, C-H activation |
| Bidentate (P,N) | (2-Azidoethyl)diphenylphosphine | Phosphine-triazole | Hydroformylation, carbonylation |
This table presents hypothetical examples to illustrate the synthetic utility of the title compound in ligand design via click chemistry.
Use in Fragment-Based Drug Discovery Research (as a non-therapeutic building block scaffold)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug development. It begins by screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The desirable characteristics of these fragments are often described by the "Rule of Three": molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.
This compound is an excellent candidate for inclusion in a fragment library as a non-therapeutic building block. Its sp³-rich tetrahydropyran core provides three-dimensional character, a feature increasingly sought after in fragment libraries to better explore the topological complexities of protein binding sites, moving beyond the predominantly flat structures of many traditional fragments. mdpi.com
The physicochemical properties of this compound align well with the principles of FBDD, making it an attractive starting point for a fragment-to-lead campaign.
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Formula | C₉H₁₄O₂ | Indicates a small, simple molecule. |
| Molecular Weight | 154.21 g/mol | Well within the "Rule of Three" limit of ≤ 300 Da. |
| cLogP (predicted) | 0.5-1.0 | Complies with the "Rule of Three" (≤ 3), suggesting good solubility. |
| Hydrogen Bond Donors | 1 (from -OH) | Meets the "Rule of Three" criterion (≤ 3). |
| Hydrogen Bond Acceptors | 2 (from ether and alcohol oxygens) | Meets the "Rule of Three" criterion (≤ 3). |
| Rotatable Bonds | 2 | Low number indicates conformational rigidity, which is favorable for binding. |
| Fraction of sp³ carbons (Fsp³) | 0.78 | High degree of three-dimensionality. |
The true utility of this compound in FBDD lies in its dual functionality, which provides clear vectors for synthetic elaboration. The terminal alkyne is an ideal handle for "fragment growing" or "fragment linking". Using click chemistry, it can be reliably coupled with azide-containing fragments to explore adjacent binding pockets. nih.gov The primary hydroxyl group offers an alternative or simultaneous point for modification, allowing for the exploration of different vectors of the binding site through etherification, esterification, or other derivatizations. This allows medicinal chemists to systematically build upon the initial fragment hit, growing it into a more potent lead compound while maintaining the favorable properties of the core scaffold. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Catalytic Methods for its Synthesis and Derivatization
The synthesis and functionalization of [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol (B6227724) and its analogs can be significantly advanced through the exploration of modern catalytic methods. Future research will likely focus on enhancing efficiency, stereoselectivity, and substrate scope.
Transition-Metal Catalysis: A primary focus will be the development of transition-metal-catalyzed reactions for both the synthesis of the core structure and the derivatization of its functional groups. For the propargylation step, catalysts based on ruthenium, rhodium, and gold could be explored to enable milder and more selective reactions. For instance, rhodium-catalyzed transfer hydrogenation presents a pathway for the C-alkylation of carbinols, which could be adapted for the synthesis of homopropargyl alcohols. nih.gov Gold-catalyzed reactions are known to facilitate the introduction of terminal alkynes to acetals, offering a potential route to propargylic ethers under specific conditions. nih.gov Furthermore, transition metal-catalyzed carbocyclization reactions could be employed to construct the tetrahydropyran (B127337) ring with control over stereochemistry. nih.gov
Organocatalysis: Organocatalysis offers a metal-free alternative for the enantioselective synthesis of complex molecules. Chiral phosphoric acids and other organocatalysts could be investigated for the asymmetric construction of the spiro-fused heterocyclic system. nih.govresearchgate.net The combination of organocatalysis and transition-metal catalysis is another promising avenue for the enantioselective synthesis of spirocyclic heterocycles. researchgate.net
Biocatalysis: The use of enzymes for the synthesis and resolution of chiral propargylic alcohols is a growing area of interest. nih.gov Future work could involve screening for enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound, potentially leading to highly enantiopure products under mild, environmentally friendly conditions.
| Catalytic Approach | Potential Application | Key Advantages |
| Transition-Metal Catalysis | Synthesis of the tetrahydropyran ring and propargylation. | High efficiency, selectivity, and functional group tolerance. |
| Organocatalysis | Enantioselective synthesis of the spirocyclic core. | Metal-free, environmentally benign, high enantioselectivity. |
| Biocatalysis | Enantioselective synthesis and kinetic resolution. | High stereoselectivity, mild reaction conditions, green approach. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing.
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govnih.gov The synthesis of tetrahydropyran derivatives has been successfully demonstrated in continuous flow reactors, for instance, through the hydrogenation of dihydropyran over a nickel catalyst. rsc.org Asymmetric propargylation reactions have also been adapted to flow processes, enabling the practical use of unstable intermediates. nih.govscilit.com Future research could focus on developing a multi-step continuous flow process for the synthesis of this compound, potentially integrating real-time monitoring and optimization. youtube.com
Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening of compound libraries. The modular nature of this compound makes it an ideal candidate for diversity-oriented synthesis, where the terminal alkyne and primary alcohol can be readily functionalized to generate a wide range of analogs.
Application in Supramolecular Chemistry and Molecular Recognition Studies
The distinct structural motifs of this compound make it an intriguing candidate for applications in supramolecular chemistry and molecular recognition.
The tetrahydropyran ring can act as a guest molecule in host-guest complexes. researchgate.net Its ability to form hydrogen bonds and its specific size and shape could be exploited in the design of new supramolecular assemblies. The terminal alkyne group provides a versatile handle for covalent attachment to other molecules or surfaces, and it can also participate in non-covalent interactions such as hydrogen bonding and π-stacking. Alkyne-based polymers have been shown to exhibit interesting properties in molecular recognition and self-assembly. mdpi.com
Future research could explore the incorporation of this compound into larger supramolecular architectures, such as molecular cages, capsules, and frameworks. nih.govnih.govrsc.org The self-assembly of these structures could be directed by the specific intermolecular interactions of the tetrahydropyran and alkyne functionalities. nih.gov Such systems could find applications in areas like sensing, catalysis, and drug delivery. thno.org
Development of Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic methods.
This includes the use of renewable starting materials. For example, tetrahydropyran can be synthesized from biomass-derived furfural. rsc.org Exploring routes to the core structure of this compound from renewable feedstocks would be a significant advancement.
The development of solvent-free or aqueous reaction conditions is another key aspect of green chemistry. Propargylation reactions have been reported to proceed in water, which is an environmentally benign solvent. ijsr.in The use of recyclable catalysts, such as solid-supported catalysts or those soluble in green solvents, will also be a priority. nih.gov Atom-economical reactions that maximize the incorporation of all starting materials into the final product will also be a focus of future synthetic efforts.
| Green Chemistry Principle | Application to Synthesis |
| Use of Renewable Feedstocks | Synthesis of the tetrahydropyran ring from biomass. |
| Use of Safer Solvents | Performing reactions in water or other green solvents. |
| Catalysis | Employing recyclable and non-toxic catalysts. |
| Atom Economy | Designing synthetic routes that minimize waste. |
Advanced Spectroscopic Probes and Imaging Agents Based on the Compound Scaffold
The terminal alkyne group of this compound serves as a bioorthogonal handle, allowing for its conjugation to fluorophores, radiolabels, or other reporter molecules via "click" chemistry. nih.gov This opens up exciting possibilities for the development of advanced spectroscopic probes and imaging agents.
Fluorescent Probes: By attaching a suitable fluorophore, this compound can be converted into a fluorescent probe. nih.govrsc.org The tetrahydropyran scaffold could be designed to interact with specific biological targets, leading to changes in the fluorescence signal upon binding. This could enable the visualization and quantification of biological processes in living cells. nih.gov
Imaging Agents: The compound could also be incorporated into imaging agents for techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI). The tetrahydropyran moiety is found in some drug candidates and can influence pharmacokinetic properties. pharmablock.com By derivatizing the scaffold with appropriate targeting ligands and imaging reporters, it may be possible to develop agents for the diagnosis and monitoring of diseases.
Future research in this area will involve the rational design and synthesis of probes based on the this compound scaffold, followed by their evaluation in biological systems to assess their specificity, sensitivity, and potential for in vitro and in vivo applications.
Q & A
Q. What are the common synthetic routes for [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Cyclization : Formation of the oxane (tetrahydropyran) ring via acid-catalyzed cyclization of diol precursors (e.g., using H₂SO₄ or p-toluenesulfonic acid) .
- Alkyne Introduction : Prop-2-yn-1-yl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling) using propargyl halides or alkynes under palladium catalysis .
- Hydroxylation : Final hydroxylation steps may employ oxidizing agents like OsO₄ or NaBH₄ reduction, depending on intermediate stability .
- Monitoring : Reaction progress is tracked using TLC, and intermediates are purified via column chromatography .
Q. How is this compound purified, and what analytical techniques validate its purity?
- Methodological Answer :
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or acetone may further enhance purity .
- Analytical Validation :
- TLC : Rf values compared to standards .
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., characteristic peaks for oxane protons at δ 3.5–4.0 ppm and propargyl protons at δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₄O₂) .
Q. What spectroscopic and computational tools characterize its molecular structure?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., -OH stretch ~3200–3600 cm⁻¹, C≡C stretch ~2100 cm⁻¹) .
- NMR : 2D NMR (COSY, HSQC) resolves stereochemistry and coupling patterns .
- Computational Chemistry :
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Refinement : SHELXL software refines structures, handling anisotropic displacement parameters and validating bond lengths/angles against expected values .
- Validation : PLATON checks for twinning, and CIF files are deposited in the Cambridge Structural Database (CSD) .
Q. How do researchers resolve contradictions in reaction yields or selectivity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions .
- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or kinetic studies differentiate between competing pathways (e.g., SN2 vs. radical mechanisms) .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to pinpoint bottlenecks .
Q. What computational methods model the compound’s reactivity in nucleophilic or catalytic processes?
- Methodological Answer :
- Transition State Analysis : DFT calculates activation energies for reactions (e.g., propargyl group participation in click chemistry) .
- Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., enzyme active sites) .
- QM/MM Simulations : Combines quantum mechanics (reactivity) and molecular mechanics (protein environment) for enzyme inhibition studies .
Q. What biological activities are associated with this compound, and how are they evaluated?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging or ROS inhibition in cell lines (e.g., HepG2), measured via fluorescence probes .
- Enzyme Inhibition : IC₅₀ determination for COX-2 or LOX enzymes using colorimetric substrates (e.g., TMPD oxidation for COX-2) .
- Cytotoxicity : MTT assays on cancer cells (e.g., IC₅₀ values reported for MCF-7 or A549 lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
